Pentoxyverine-d8
Description
Fundamental Principles and Applications of Stable Isotope Labeling in Biomedical Science
Stable isotope labeling is a powerful technique in which a non-radioactive isotope, such as deuterium (B1214612) (²H), is incorporated into a molecule of interest. wikipedia.org This process creates a "heavy" version of the compound that is chemically identical to its natural counterpart but has a greater mass. washington.edu This mass difference is the key to its utility, as it allows for the differentiation and quantification of the labeled compound from its unlabeled form using mass spectrometry (MS). wikipedia.orgnih.gov
In biomedical science, stable isotope labeling has a wide array of applications:
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use "heavy" amino acids to label proteins, enabling the precise measurement of protein abundance and turnover. wikipedia.orgthermofisher.com
Metabolic Flux Analysis: By tracing the path of isotopically labeled metabolites, researchers can map metabolic pathways and understand how they are altered in disease states.
Pharmacokinetic Studies: Labeled drug compounds serve as ideal internal standards in bioanalytical methods, ensuring accurate quantification of drug concentrations in biological samples like plasma. nih.govasm.orgnih.gov
The use of deuterium, in particular, offers a significant advantage due to the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. dovepress.com This increased stability can slow down the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like cytochrome P450. dovepress.comportico.org
Overview of Pentoxyverine as a Non-Opioid Pharmacological Agent and Its Research Significance
Pentoxyverine, also known as carbetapentane, is a non-opioid antitussive (cough suppressant) agent. wikipedia.orgdrugbank.com It is believed to act centrally on the cough center in the brain, but its precise mechanism is not fully understood. wikipedia.orgpatsnap.com Research indicates that Pentoxyverine is an agonist at sigma-1 receptors and an antagonist at muscarinic M1 receptors. wikipedia.orgmedchemexpress.commedchemexpress.commedchemexpress.com Its pharmacological profile also includes local anesthetic and anticonvulsant properties. drugbank.compatsnap.com
The research significance of Pentoxyverine lies in several areas:
Alternative to Opioid Antitussives: As a non-opioid, Pentoxyverine offers a therapeutic alternative to cough suppressants like codeine, which carry a risk of dependence and other side effects. patsnap.com
Tool for Studying Sigma-1 Receptors: Due to its activity at sigma-1 receptors, pharmacologists use Pentoxyverine as a tool to investigate the function of these receptors in various physiological and pathological processes. wikipedia.org
Investigation of Cough Reflex Pathways: Studying the mechanism of action of Pentoxyverine helps to elucidate the complex neural pathways involved in the cough reflex. patsnap.compatsnap.com
Despite its use, there is limited high-quality clinical evidence for the efficacy of Pentoxyverine in treating cough. nih.gov
Rationale for Deuteration: Enhancing Research Utility of Pentoxyverine through Isotopic Modification
The development of Pentoxyverine-d8, a deuterated analog of Pentoxyverine, is driven by the need for a highly reliable internal standard for research purposes, particularly in pharmacokinetic studies. asm.orgnih.govijper.org
Key Rationale for Deuteration:
Improved Bioanalytical Accuracy: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to measure drug concentrations in biological fluids, a stable isotope-labeled internal standard like this compound is considered the gold standard. asm.orgnih.gov It co-elutes with the unlabeled drug (Pentoxyverine) and experiences similar ionization effects, leading to more accurate and precise quantification.
Kinetic Isotope Effect: Replacing hydrogen atoms with deuterium at sites of metabolic activity can slow down the drug's breakdown. dovepress.comwikipedia.orgnih.gov This can lead to a longer half-life and altered metabolic profile, which can be studied to better understand the drug's disposition in the body. dovepress.com
Metabolite Identification: By comparing the metabolic fate of Pentoxyverine with that of this compound, researchers can more easily identify and characterize its metabolites.
The molecular formula of this compound is C20H23D8NO3, and its molecular weight is 341.51 g/mol . theclinivex.com
Academic Research Landscape and Unaddressed Questions Pertaining to this compound
The primary application of this compound in the current academic landscape is as a reference standard for research and development purposes. theclinivex.com It is instrumental in the development and validation of analytical methods for the quantification of Pentoxyverine in biological matrices.
Unaddressed Research Questions:
While this compound is a valuable research tool, several questions remain:
Detailed Pharmacokinetic Profile: Comprehensive pharmacokinetic studies directly comparing Pentoxyverine and this compound in various preclinical models are needed to fully characterize the impact of deuteration on its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Pathway Elucidation: The precise metabolic pathways of Pentoxyverine are not fully elucidated. The use of this compound could be instrumental in identifying the specific enzymes responsible for its metabolism and the exact sites of metabolic modification.
Impact on Pharmacodynamics: Does the altered pharmacokinetic profile of this compound translate to any changes in its pharmacodynamic effects, such as its antitussive activity or its interaction with sigma-1 and muscarinic receptors?
Potential for Therapeutic Development: Could the potentially improved pharmacokinetic properties of a deuterated Pentoxyverine analog offer any therapeutic advantages over the non-deuterated form, such as less frequent dosing or a better side-effect profile? dovepress.com
Further research focusing on these areas will not only enhance our understanding of Pentoxyverine but also contribute to the broader field of drug development and the application of deuterated compounds in medicine.
Properties
CAS No. |
1329797-10-5 |
|---|---|
Molecular Formula |
C20H31NO3 |
Molecular Weight |
341.521 |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
InChI Key |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Synonyms |
1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester; 1-Phenylcyclopentane-1-carboxylic Acid-d8 Diethylaminoethoxyethyl Ester; 2-(Diethylaminoethoxy)ethyl-d8 1-Phenyl-1-cyclopentanecarboxylate; Atussil-d8; Carbetapentane-d8; |
Origin of Product |
United States |
Synthetic Strategies and Physicochemical Characterization of Pentoxyverine D8
Methodologies for Deuterium (B1214612) Incorporation in Pentoxyverine Synthesis
The synthesis of Pentoxyverine-d8 involves the introduction of eight deuterium atoms into the Pentoxyverine molecule. scbt.com The precise placement of these deuterium atoms is crucial and is achieved through specific synthetic strategies. General methods for deuteration include hydrogen isotope exchange (HIE) reactions, catalytic reduction with deuterium gas (D2), or the use of deuterated reagents. snnu.edu.cnd-nb.info
Stereoselective Deuteration Approaches
Stereoselective deuteration aims to control the three-dimensional arrangement of the deuterium atom being introduced. This is particularly relevant when a new chiral center is formed or when deuteration occurs at a prochiral center. While specific stereoselective methods for this compound are not extensively detailed in the provided search results, general strategies often involve the use of chiral catalysts or reagents that can differentiate between stereotopic positions. nih.govnih.gov Biocatalytic approaches using enzymes like α-oxo-amine synthases have shown high stereoselectivity in the deuteration of α-amino acids and could be conceptually applied to other classes of molecules. nih.gov
Regioselective Deuterium Labeling Techniques
Regioselective deuteration focuses on placing deuterium at specific positions within a molecule. For a molecule like Pentoxyverine, which has multiple C-H bonds, achieving high regioselectivity is a significant synthetic challenge. d-nb.info
One common strategy is catalytic H/D exchange , where a catalyst facilitates the exchange of hydrogen for deuterium from a deuterium source like D₂O or deuterated solvents. snnu.edu.cn Transition metal catalysts, such as those based on iridium or ruthenium, are often employed for directed C-H deuteration. snnu.edu.cn For instance, iridium catalysts can direct deuteration to the ortho position of an aromatic ring. snnu.edu.cn
Another approach is the reduction of a suitable precursor with a deuterated reducing agent. For example, the reduction of an alkyne can lead to a dideuterated alkane. Copper-catalyzed transfer hydrodeuteration has emerged as a method for the precise deuteration of alkynes to access aryl alkanes deuterated at the benzylic position. nih.gov
Enolate chemistry can also be utilized for regioselective deuteration. The formation of an enolate followed by quenching with a deuterium donor, such as deuterated acetic acid, can introduce deuterium at the α-position to a carbonyl group. researchgate.net
The synthesis of the Pentoxyverine intermediate, 1-phenylcyclopentanecarboxylic acid, provides a key scaffold for deuteration. google.com Deuteration of the cyclopentyl ring could potentially be achieved through methods like those used for the deuteration of piperidines, which involve the reduction of pyridinium (B92312) salts. d-nb.info
Advanced Spectroscopic and Chromatographic Methods for Deuterium Position and Purity Assessment
Once this compound is synthesized, it is crucial to verify the location and number of deuterium atoms, as well as the isotopic purity of the sample.
High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution and purity of deuterated compounds. nih.govccspublishing.org.cn By accurately measuring the mass-to-charge ratio, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov Electrospray ionization (ESI) coupled with HRMS allows for rapid and sensitive analysis of isotopic purity. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting ions, which can help pinpoint the location of the deuterium labels. nih.govethz.ch
| Property | Value |
| Molecular Formula | C₂₀H₂₃D₈NO₃ |
| Molecular Weight | 341.51 |
| Unlabeled CAS Number | 77-23-6 |
| Deuterated CAS Number | 1329797-10-5 |
| This table displays key chemical properties of this compound. scbt.comtheclinivex.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Atom Location and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of deuterium atoms within a molecule. While ¹H NMR is used to detect protons, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei. researchgate.netquora.com The chemical shifts in a ²H NMR spectrum provide information about the electronic environment of the deuterium atoms, thus indicating their position. researchgate.net
Furthermore, the absence or reduction of signals in the ¹H NMR spectrum compared to the non-deuterated compound can indirectly confirm the positions of deuteration. libretexts.orgsavemyexams.com The integration of the remaining proton signals can be used to quantify the extent of deuteration at specific sites.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Deuterium-Induced Spectral Shifts
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be used to characterize deuterated compounds. The substitution of hydrogen with the heavier deuterium atom leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. researchgate.netacs.org These spectral shifts serve as a diagnostic tool to confirm the presence of deuterium. ustc.edu.cnresearchgate.net For example, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum, while C-D stretching vibrations are observed at lower frequencies, around 2100-2200 cm⁻¹. cdnsciencepub.com
Chromatographic Purity and Impurity Profiling of this compound
The assessment of chromatographic purity and the comprehensive profiling of impurities are critical quality attributes for any active pharmaceutical ingredient (API), including isotopically labeled compounds like this compound. The process ensures the identity, strength, and quality of the substance by identifying and quantifying any potential impurities, which may include process-related impurities, degradation products, or lower isotopologues inherent to deuterated compounds.
For the analysis of Pentoxyverine and its related substances, high-performance liquid chromatography (HPLC) is a commonly employed technique. researchgate.net A stability-indicating HPLC-diode array detection (DAD) method developed for the non-deuterated form, pentoxyverine citrate (B86180), provides a strong basis for the analysis of this compound. Such methods are designed to separate the main component from any potential degradation products or process-related impurities, ensuring the specificity of the analysis. researchgate.net The use of a DAD allows for peak purity assessment, confirming that the chromatographic peak of the main compound is not co-eluting with any impurities. researchgate.net
A typical HPLC method for pentoxyverine analysis involves a C8 column with a gradient elution system. researchgate.net The mobile phase often consists of an aqueous component, such as phosphoric acid, and an organic modifier like acetonitrile. researchgate.net
Table 1: Example HPLC Conditions for Pentoxyverine Analysis
| Parameter | Condition |
| Column | Waters Symmetry C8 (3.9×150 mm, 5 µm) |
| Mobile Phase | Gradient mixture of 0.025 M phosphoric acid and acetonitrile |
| Gradient Program | Start with 10% acetonitrile, linear ramp to 60% in 10 min, then hold |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 210 nm |
| Retention Time | ~7.03 min for Pentoxyverine Citrate |
| This table is based on a published method for pentoxyverine citrate and serves as a representative example. researchgate.net |
Impurity profiling of this compound involves the identification of several types of impurities. Process-related impurities are substances that may arise during the synthesis of the API. For Pentoxyverine, official reference standards for impurities are available from pharmacopoeias, indicating their relevance for quality control. humeau.com These known impurities of the non-deuterated compound are also potential impurities in the synthesis of this compound.
Table 2: Known Process-Related Impurities of Pentoxyverine
| Impurity Name | Chemical Name | Molecular Formula | Reference |
| Pentoxyverine Impurity A | 1-Phenylcyclopentanecarboxylic Acid | C₁₂H₁₄O₂ | pharmaffiliates.compharmaffiliates.com |
| Pentoxyverine Impurity B | Structure not specified in results | Not Available | humeau.compharmaffiliates.com |
| This table lists impurities identified for the non-deuterated form of Pentoxyverine, which are relevant for consideration in the analysis of this compound. |
Forced degradation studies are also a crucial component of impurity profiling. researchgate.net By subjecting the drug substance to stress conditions such as acid, base, oxidation, and heat, potential degradation pathways can be identified. researchgate.net This provides insight into the inherent stability of the molecule and helps in the development of stability-indicating analytical methods. researchgate.net For instance, studies on pentoxyverine citrate have shown its degradation under various stress conditions, and the resulting degradation products were successfully separated from the parent drug using HPLC. researchgate.net
State of the Art Analytical Applications of Pentoxyverine D8
Role as an Internal Standard in Quantitative Bioanalytical Methodologies
The primary and most significant application of Pentoxyverine-d8 is its use as an internal standard in quantitative bioanalytical methods. biopharmaservices.comtheclinivex.com An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, including calibrators and quality controls, before sample processing. wuxiapptec.com The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis, especially for mass spectrometry-based methods. biopharmaservices.comwuxiapptec.combioanalysis-zone.com The SIL-IS closely mimics the analyte during extraction, chromatography, and ionization, thereby compensating for variations in sample preparation and instrumental analysis. wuxiapptec.comscispace.com
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and accuracy. biopharmaservices.combioagilytix.combioanalysis-zone.com The development and validation of robust LC-MS/MS assays heavily rely on the use of appropriate internal standards. This compound is specifically employed as an internal standard in LC-MS/MS methods developed for the quantitative determination of pentoxyverine in biological fluids like human plasma. researchgate.netscience.gov
In a typical LC-MS/MS workflow, this compound is added to plasma samples at a fixed concentration at the beginning of the sample preparation process. lcms.cz This early addition ensures that any loss of the analyte (pentoxyverine) during subsequent steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by a proportional loss of the internal standard. wuxiapptec.com During LC separation, this compound co-elutes with pentoxyverine, and in the mass spectrometer, they are distinguished by their different mass-to-charge ratios (m/z) due to the presence of deuterium (B1214612) atoms in this compound. bioanalysis-zone.com By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate. wuxiapptec.com
Validation of these LC-MS/MS methods, following guidelines from regulatory bodies like the FDA and EMA, involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. rrml.roeuropa.eueuropa.eu The use of this compound is integral to demonstrating that the method is reliable and reproducible for its intended purpose. au.dk For instance, a study detailing the quantification of pentoxyverine citrate (B86180) in human plasma using LC-ESI/MS reported a linear concentration range of 1.0-160.0 ng/mL, with inter- and intra-day precision (RSD) being less than 12.5% and accuracy (RE) within ±13.5%. researchgate.net
Table 1: Example Parameters for LC-MS/MS Assay Validation using this compound as an Internal Standard
| Parameter | Acceptance Criteria | Typical Finding with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy 80-120% | 1.0 ng/mL with acceptable precision and accuracy researchgate.net |
| Intra-batch Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 12.5% researchgate.net |
| Inter-batch Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 12.5% researchgate.net |
| Accuracy (%RE) | Within ±15% (except LLOQ ±20%) | Within ±13.5% researchgate.net |
| Recovery | Consistent and reproducible | > 80% researchgate.net |
This table presents illustrative data based on typical findings in bioanalytical method validation reports. Actual values may vary depending on the specific study.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites
While LC-MS/MS is more common for non-volatile compounds like pentoxyverine, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing volatile metabolites. In the context of pentoxyverine analysis, GC-MS has been used to characterize its metabolites in urine samples, particularly in toxicological investigations. researchgate.netnih.gov Although the direct use of this compound in these specific published studies is not explicitly detailed, the principles of using a deuterated internal standard are equally applicable and highly recommended for quantitative GC-MS analysis to ensure accuracy. nih.gov
In a hypothetical quantitative GC-MS method for pentoxyverine, this compound would be added to the urine sample prior to extraction. gtfch.org The extraction process would isolate pentoxyverine and its metabolites, along with the internal standard. Derivatization might be necessary to increase the volatility and thermal stability of the compounds for GC analysis. nih.gov During GC separation, this compound would exhibit a similar retention time to pentoxyverine. The mass spectrometer would then differentiate between the analyte and the internal standard based on their mass spectra, allowing for accurate quantification by comparing their respective peak areas. The use of a deuterated standard like this compound in GC-MS helps to correct for variability in extraction efficiency, derivatization yield, and injection volume. scispace.com
Criteria for Selection and Optimization of Stable Isotope-Labeled Internal Standards in Complex Biological Matrices
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. bioanalysis-zone.com Stable isotope-labeled internal standards like this compound are the preferred choice for several reasons: wuxiapptec.com
Similar Physicochemical Properties: SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. wuxiapptec.comscispace.com
Co-elution: They typically co-elute with the analyte in chromatographic systems, which is crucial for compensating for matrix effects. bioanalysis-zone.com
Mass Spectrometric Differentiation: They are easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the stable isotopes. bioanalysis-zone.com
Key criteria for selecting and optimizing the use of a SIL-IS like this compound include:
Isotopic Purity: The SIL-IS should have high isotopic purity to prevent interference from the unlabeled analyte. europa.eu The presence of any unlabeled analyte in the internal standard solution should be checked and its potential influence evaluated. europa.eu
Mass Difference: A sufficient mass difference between the SIL-IS and the analyte is necessary to avoid mass spectrometric cross-talk. A difference of 4-5 Da is often recommended. wuxiapptec.com
Isotopic Stability: The stable isotopes should not undergo exchange reactions during sample processing or analysis. While deuterium (²H) labeling is common, care must be taken as deuterium-hydrogen exchange can sometimes occur. wuxiapptec.com For this reason, ¹³C or ¹⁵N labeling is sometimes preferred, though often more expensive. wuxiapptec.com
Concentration: The concentration of the internal standard should be optimized. It is typically added at a concentration that is in the mid-range of the calibration curve to ensure a consistent and reliable response across the entire quantitative range. wuxiapptec.com
Application in Investigating Analytical Method Performance and Reliability
Beyond its primary role in routine sample quantification, this compound is instrumental in the validation and quality control processes that establish the performance and reliability of an analytical method. rrml.roau.dk
Matrix Effect Assessment and Compensation Strategies
The matrix effect is a phenomenon where components of the biological matrix (e.g., plasma, urine) co-eluting with the analyte and internal standard can suppress or enhance their ionization in the mass spectrometer source, leading to inaccurate results. wuxiapptec.com The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects, as both the analyte and the internal standard are affected to the same degree. wuxiapptec.com
During method validation, the matrix effect is formally assessed by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. This compound is used in these experiments to demonstrate that the analyte-to-internal standard ratio remains constant, even when the absolute signal intensities are suppressed or enhanced. This confirms that the internal standard is effectively tracking and correcting for the matrix effect.
Inter-Batch and Intra-Batch Precision and Accuracy Determination
Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. au.dkajpsonline.com Both are critical parameters for validating a bioanalytical method. slideshare.net
Intra-batch (within-run) precision and accuracy are determined by analyzing multiple replicates of quality control (QC) samples at different concentrations (low, medium, and high) within a single analytical run. rrml.roau.dk
Inter-batch (between-run) precision and accuracy are assessed by analyzing the QC samples on different days or in different analytical batches. rrml.roau.dk
In these assessments, this compound is added to every QC sample. The consistent ratio of pentoxyverine to this compound across replicates and batches, despite potential minor variations in sample preparation or instrument performance, is what allows for the demonstration of high precision and accuracy. scispace.com Regulatory guidelines typically require precision to be within a coefficient of variation (%CV) of 15% (20% at the LLOQ) and accuracy to be within ±15% of the nominal value (±20% at the LLOQ). rrml.roajpsonline.com The successful validation of these parameters heavily relies on the consistent performance of the internal standard.
Utilization in Stability-Indicating Analytical Method Development and Degradation Kinetics Studies
The development of robust stability-indicating analytical methods is a cornerstone of pharmaceutical quality control. These methods are crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) in a drug product over time due to degradation. In this context, the use of a stable isotope-labeled internal standard is considered the gold standard, particularly for highly sensitive and selective techniques like liquid chromatography-mass spectrometry (LC-MS). This compound, a deuterated analog of the antitussive agent Pentoxyverine, serves as an ideal internal standard for these applications. Its utility stems from its near-identical physicochemical properties to the parent compound, while its mass difference allows for distinct detection by a mass spectrometer.
In the development of stability-indicating methods for Pentoxyverine, forced degradation studies are initially performed to generate the potential degradation products. These studies typically involve subjecting Pentoxyverine to harsh conditions such as acid and base hydrolysis, oxidation, and thermal stress. An LC-MS method is then developed to separate Pentoxyverine from all its resulting degradation products. The inclusion of this compound as an internal standard during this process is critical for ensuring the accuracy and precision of the quantification of Pentoxyverine. As the sample is processed and analyzed, any loss of the analyte due to extraction inefficiency or matrix effects will be mirrored by a proportional loss of the deuterated internal standard, allowing for reliable correction and accurate quantification.
The investigation of degradation kinetics is another critical application of this compound. By analyzing samples from stability studies at various time points, the rate of degradation of Pentoxyverine can be determined. This compound allows for the precise measurement of the remaining concentration of the parent drug, which is essential for calculating the degradation rate constant and, consequently, the shelf-life of the drug product.
Detailed Research Findings
While specific research articles detailing the use of this compound in published stability and degradation kinetic studies of Pentoxyverine are not prevalent in publicly accessible literature, the principles of its application are well-established in analytical chemistry. The following data tables are illustrative of the types of results that would be generated in such studies, demonstrating the role of this compound.
In a typical stability-indicating method development, the analytical method would be validated according to ICH guidelines. The use of this compound would be integral to achieving the required levels of precision and accuracy.
| Stress Condition | Duration | Temperature | Assay of Pentoxyverine (%) | Major Degradation Products Formed |
|---|---|---|---|---|
| 0.1 M HCl | 8 hours | 60°C | 85.2 | DP-1, DP-2 |
| 0.1 M NaOH | 4 hours | 40°C | 78.5 | DP-3, DP-4 |
| 10% H₂O₂ | 24 hours | 25°C | 90.1 | DP-5 |
| Dry Heat | 48 hours | 80°C | 95.8 | Minor impurities |
For degradation kinetics studies, the concentration of Pentoxyverine would be monitored over time under specific storage conditions. The precise quantification afforded by this compound allows for the accurate determination of the degradation rate.
| Time (hours) | Concentration of Pentoxyverine (µg/mL) (Quantified using this compound) | ln(Concentration) |
|---|---|---|
| 0 | 100.0 | 4.605 |
| 12 | 94.2 | 4.545 |
| 24 | 88.7 | 4.485 |
| 48 | 78.8 | 4.367 |
| 72 | 70.1 | 4.250 |
The data from such kinetic studies would be used to determine the order of the reaction and the degradation rate constant, which are fundamental parameters for predicting the stability of the drug formulation. The use of this compound ensures that the analytical variability is minimized, leading to a more reliable kinetic model.
Pharmacological and Metabolic Research of Pentoxyverine Employing Pentoxyverine D8 Non Human and in Vitro Systems
Preclinical Pharmacokinetic Characterization of Pentoxyverine using Deuterated Analog Tracers in Animal Models
The use of deuterated analogs like Pentoxyverine-d8 is critical for accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of Pentoxyverine in animal models. These studies are essential for predicting the drug's behavior in humans. Animal models, particularly rodents, are frequently used in early-stage preclinical research. drugbank.compharmacompass.com
Following oral administration in preclinical models, Pentoxyverine is absorbed from the small intestine. In rats, Pentoxyverine has a reported oral lethal dose (LD50) of 810 mg/kg, which provides a baseline for toxicity studies.
Employing this compound as a tracer in these studies would allow researchers to more accurately quantify the extent and rate of absorption. By administering a mixture of labeled (this compound) and unlabeled Pentoxyverine and subsequently analyzing plasma samples with liquid chromatography-mass spectrometry (LC-MS), the precise concentration of the absorbed drug can be determined, overcoming challenges related to endogenous interference. This technique is crucial for understanding how the drug distributes into various tissues, a key factor in determining its site of action and potential for accumulation.
The elimination half-life of a drug is a critical pharmacokinetic parameter. For Pentoxyverine, the plasma half-life after oral administration is approximately 2.3 hours in humans, and similar preclinical data in animal models are used for extrapolation. wikipedia.org The primary route of excretion is through the kidneys. wikipedia.org
Utilizing this compound allows for precise determination of elimination kinetics. Researchers can track the decline of the deuterated compound in plasma over time, providing a clear and unambiguous measurement of the elimination half-life. Furthermore, by analyzing urine and feces for the presence of this compound and its deuterated metabolites, the primary routes and extent of excretion can be definitively established. Studies have shown that the main metabolic reaction is ester hydrolysis, which accounts for a significant portion of the total clearance through the kidneys, while only a very small fraction is cleared as the unchanged substance. wikipedia.org
Absolute bioavailability studies are crucial for understanding the fraction of an orally administered drug that reaches systemic circulation. nih.gov These studies often involve comparing the plasma concentration after oral administration to that after intravenous administration. Using an isotopically labeled tracer like this compound can significantly improve the accuracy of these determinations by allowing for simultaneous administration of an oral unlabeled dose and an intravenous labeled dose (or vice versa). nih.gov This approach, known as the isotopic labeling method, corrects for inter-individual variability and provides a more precise measure of bioavailability and first-pass metabolism. nih.gov
Pentoxyverine is known to experience a significant first-pass effect of over 50% following oral administration, which reduces its bioavailability. wikipedia.org A deuterated tracer would be instrumental in precisely quantifying this effect in animal models, providing essential data for predicting human pharmacokinetics.
Table 1: Illustrative Pharmacokinetic Parameters of Pentoxyverine in Animal Models This table is based on general knowledge of Pentoxyverine and typical preclinical study designs. Specific data from a this compound study is not publicly available.
| Parameter | Description | Typical Animal Model | Significance in Preclinical Research |
|---|---|---|---|
| T½ (Half-life) | Time required for the drug concentration in plasma to reduce by half. | Rat, Mouse, Guinea Pig | Determines dosing interval and duration of action. |
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in plasma. | Rat, Mouse | Indicates the rate and extent of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | Rat, Guinea Pig | Reflects the extent of bioavailability. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Rat | Measures the efficiency of drug elimination. |
| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | Rat | Crucial for dose selection and understanding first-pass metabolism. |
Elimination Kinetics and Excretion Pathways in Animal Systems
Elucidation of Pentoxyverine Biotransformation Pathways (In Vitro and Animal Studies)
Understanding how a drug is metabolized is critical for identifying potential drug-drug interactions and understanding inter-individual differences in response. This compound serves as a powerful tool in these in vitro and in vivo investigations.
The liver is the primary site of metabolism for many drugs. texasimpaireddrivingtaskforce.org In vitro systems that model hepatic metabolism, such as liver microsomes and hepatocyte suspensions, are standard tools in preclinical drug development. nih.gov These systems contain the key enzyme families, like cytochrome P450s (CYPs) and esterases, responsible for drug biotransformation. For Pentoxyverine, the most significant metabolic pathway is ester hydrolysis. wikipedia.org
Incubating this compound with liver microsomes or hepatocytes allows for a clear and definitive investigation of its metabolic fate. The use of the deuterated analog helps in distinguishing the parent drug from its metabolites in the resulting mixture. By analyzing the samples using LC-MS, metabolites retain the deuterium (B1214612) label, creating a unique mass signature that simplifies their identification against the complex background matrix of the incubation system. This approach confirms major pathways like hydrolysis and can help uncover minor metabolic pathways that might otherwise go undetected.
Phase I metabolism typically involves reactions like oxidation, reduction, or hydrolysis, which introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. A human case study identified several urinary metabolites of Pentoxyverine, including products of hydrolysis, desalkylation, and ring-hydroxylation, which are all Phase I transformations. nih.gov
The use of this compound in animal studies is highly advantageous for metabolite identification. When analyzing biological samples like urine or plasma, the characteristic isotopic pattern of this compound and its metabolites allows for their rapid detection. The mass shift caused by the deuterium atoms provides an anchor point for mass spectrometric fragmentation analysis (MS/MS), which is used to elucidate the chemical structure of the metabolites. This confirms the metabolic soft spots on the molecule and provides a comprehensive picture of its biotransformation.
Table 2: Known and Potential Metabolites of Pentoxyverine Based on published human metabolite data and common biotransformation reactions. nih.gov
| Metabolite | Metabolic Pathway | Phase of Metabolism | Role of this compound in Identification |
|---|---|---|---|
| Carbetapentane carboxylic acid | Ester Hydrolysis | Phase I | Confirms the primary metabolic cleavage site through detection of the deuterated alcohol portion. |
| Desethyl-pentoxyverine | N-dealkylation | Phase I | The deuterium label on a part of the molecule distant from the ethyl group would be retained, confirming the identity of the metabolite. |
| Hydroxy-pentoxyverine | Ring Hydroxylation | Phase I | Aids in distinguishing the hydroxylated metabolite from endogenous substances in the biological matrix. |
| Glucuronide Conjugates | Glucuronidation | Phase II | The mass of the deuterated metabolite plus the mass of glucuronic acid provides a unique and specific signature for detection. |
Mechanistic Pharmacological Investigations of Pentoxyverine (In Vitro and Animal Models)
Receptor Binding Affinity and Selectivity Profiling (e.g., Sigma-1, Muscarinic Receptors)
Pentoxyverine's pharmacological activity is understood to be mediated through its interaction with several receptor systems, most notably sigma and muscarinic receptors. In vitro binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets.
Pentoxyverine has been identified as a high-affinity ligand for the sigma-1 (σ1) receptor. medchemexpress.commedchemexpress.comtocris.com Competitive binding assays have demonstrated its agonist activity at this receptor. drugbank.com The reported inhibitory constant (Ki) values for pentoxyverine at the σ1 receptor vary slightly across different studies but consistently indicate a high affinity. For instance, Ki values of 41 nM for the human σ1 receptor and 75 nM for the guinea-pig brain membrane σ1 receptor have been reported. medchemexpress.commedchemexpress.commedchemexpress.com Another source reports a Ki of 75±28 nM in a competitive binding assay. drugbank.com In contrast, its affinity for the sigma-2 (σ2) receptor is significantly lower, with a reported Ki of 894 nM, indicating selectivity for the σ1 subtype. medchemexpress.commedchemexpress.commedchemexpress.com The sigma-1 receptor is expressed in the central nervous system, including the nucleus tractus solitarius, a key area in the brainstem involved in the cough reflex. drugbank.com
The following table summarizes the reported binding affinities of pentoxyverine for various receptors.
| Receptor | Ligand | Ki (nM) | Source |
| σ1 | Pentoxyverine | 41 | medchemexpress.commedchemexpress.commedchemexpress.com |
| σ2 | Pentoxyverine | 894 | medchemexpress.commedchemexpress.commedchemexpress.com |
| Guinea-pig brain membrane σ1 | Pentoxyverine | 75 | medchemexpress.commedchemexpress.commedchemexpress.com |
| σ1 | Pentoxyverine | 75 ± 28 | drugbank.com |
This table is interactive. Click on the headers to sort the data.
In Vitro Cellular and Biochemical Functional Assays
Functional assays are essential to characterize the pharmacological effects of a compound at a cellular level, beyond just its binding affinity. These assays can determine whether a ligand acts as an agonist, antagonist, or modulator of a receptor's function.
For G-protein coupled receptors (GPCRs) like muscarinic receptors, functional assays can measure changes in second messenger levels, such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IP1, IP3), or calcium flux. eurofinsdiscovery.com Such assays can confirm the antagonistic activity of pentoxyverine at muscarinic receptors. probiocdmo.commultispaninc.com
In the context of its local anesthetic properties, in vitro studies have shown that pentoxyverine can inhibit voltage-gated sodium channels. drugbank.com It has also been shown to inhibit the outward current of the hERG ion channel with a half-maximal inhibitory concentration (IC50) of 3.0 µM in hERG-transfected cells. drugbank.comnih.gov This action on ion channels likely contributes to its observed local anesthetic effects.
While specific in vitro functional assay data for this compound was not available in the search results, the established assays for the parent compound provide a clear path for evaluating the functional consequences of deuteration.
In Vivo Pharmacodynamic Efficacy Assessment in Defined Animal Models (e.g., antitussive activity, anticonvulsant properties)
Animal models are critical for evaluating the in vivo efficacy of a drug candidate for its intended therapeutic indications. Pentoxyverine has been assessed in various animal models for its antitussive and anticonvulsant effects.
Antitussive Activity:
The primary therapeutic use of pentoxyverine is as a cough suppressant. drugbank.comnih.govnih.govpharmacompass.com Its antitussive activity has been demonstrated in animal models. In guinea pigs, intraperitoneal administration of pentoxyverine was shown to inhibit cough induced by citric acid. drugbank.comnih.govpharmacompass.com The central mechanism of action is thought to be mediated through its agonist activity at sigma-1 receptors in the brainstem. drugbank.com In a mouse model, orally administered pentoxyverine at a dose of 50 mg/kg increased the latent period of ammonia-induced cough by 121.72% and inhibited the frequency of coughing by 45.45% after seven days of treatment. medchemexpress.com Another study used pentoxyverine at a dose of 17.5 mg/kg as a positive control in a mouse model of ammonia-induced cough. scielo.br
Anticonvulsant Properties:
Several studies in mice and rats have suggested that pentoxyverine also possesses anticonvulsant properties. drugbank.comnih.govpharmacompass.com It has shown a dose-related protective effect against maximal electroshock-induced seizures following both intraperitoneal and oral administration. drugbank.comnih.govpharmacompass.com This suggests a potential therapeutic application beyond its antitussive effects. The maximal electroshock seizure (MES) test is a common animal model used to screen for anticonvulsant drug candidates and is considered a model of generalized tonic-clonic seizures in humans. mdpi.com
The following table provides a summary of the in vivo pharmacodynamic studies of pentoxyverine.
| Animal Model | Effect | Outcome | Source |
| Guinea Pig | Antitussive | Inhibition of citric acid-induced cough | drugbank.comnih.govpharmacompass.com |
| Mouse | Antitussive | Increased latent period and decreased frequency of ammonia-induced cough | medchemexpress.com |
| Mouse | Anticonvulsant | Dose-related protection against maximal electroshock-induced seizures | drugbank.comnih.govpharmacompass.com |
| Rat | Anticonvulsant | Protective effect against maximal electroshock-induced seizures | drugbank.comnih.govpharmacompass.com |
This table is interactive. Click on the headers to sort the data.
Emerging Research Directions and Future Perspectives for Pentoxyverine D8
Integration of Pentoxyverine-d8 in Advanced Metabolomics and Proteomics Research
The use of stable isotope-labeled compounds is fundamental in mass spectrometry-based metabolomics and proteomics. researchgate.net this compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods developed to quantify Pentoxyverine and its metabolites in biological samples. researchgate.netpnrjournal.com In these advanced studies, the goal is to understand the broader metabolic and proteomic changes in a biological system in response to a stimulus, such as a drug or disease. nih.govnih.gov
For instance, in a hypothetical study investigating the impact of Pentoxyverine on the liver metabolome, this compound would be spiked into liver tissue homogenates. This allows for the accurate measurement of the unlabeled Pentoxyverine, correcting for any variability during sample preparation and analysis. pnrjournal.com The resulting high-quality quantitative data for the parent drug can then be correlated with changes in endogenous metabolites and proteins, providing a more comprehensive understanding of the drug's mechanism of action and effects on cellular pathways. nih.govfrontiersin.org
Integrated "omics" approaches, combining metabolomics, transcriptomics, and proteomics, rely on high-quality data from each platform. nih.gov The use of internal standards like this compound is crucial for the analytical rigor required to identify and validate metabolic pathways affected by the drug. frontiersin.org
Table 1: Representative LC-MS/MS Parameters for Pentoxyverine Analysis Using this compound
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | C18 Reverse-Phase | Separation of analyte from matrix components. |
| Mobile Phase | Methanol/Water with formic acid and ammonium (B1175870) acetate (B1210297) nih.gov | To achieve optimal peak shape and ionization. |
| Flow Rate | 0.4 mL/min | Consistent elution and separation. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net | Efficiently ionizes the target compounds. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) researchgate.netmdpi.com | Provides high selectivity and sensitivity for quantification. |
| MRM Transition (Pentoxyverine) | e.g., m/z 334.2 -> 114.1 | Precursor and product ions specific to Pentoxyverine for quantification. |
| MRM Transition (this compound) | e.g., m/z 342.2 -> 114.1 | Precursor and product ions specific to the internal standard. |
Note: Specific m/z values are illustrative and depend on the instrument and deuteration pattern.
Development of Novel Deuterated Analogs for Enhanced Research Applications
The strategic replacement of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, can significantly alter a drug's metabolic profile. dovepress.com This "deuterium switch" can slow down metabolism at specific sites, leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites. nih.govbioscientia.de The FDA's approval of deuterated drugs like deutetrabenazine has validated this approach, sparking interest in developing novel deuterated analogs for many existing medications. researchgate.netnih.govacs.org
While this compound is used as a non-pharmacologically active internal standard, the principles of deuteration could be applied to create new therapeutic agents based on the Pentoxyverine scaffold. Pentoxyverine is primarily metabolized via ester hydrolysis. wikipedia.org Researchers could explore selective deuteration at sites vulnerable to oxidative metabolism, potentially leading to a new chemical entity with a more favorable pharmacokinetic profile. dovepress.com
Further research could involve synthesizing a range of deuterated Pentoxyverine analogs (e.g., d3, d5, d11) to systematically probe metabolic pathways and enhance therapeutic characteristics. nih.gov Such studies would aim to improve efficacy or reduce dosing frequency compared to the original compound. dovepress.com
Advancements in Micro-Sampling Techniques Coupled with this compound for Minimally Invasive Preclinical Studies
Preclinical research, particularly in small animals like mice, is often limited by the volume of blood that can be ethically collected. neoteryx.com Micro-sampling techniques, which collect blood volumes typically under 50-100 μL, are gaining prominence as they align with the "3Rs" principles (Reduce, Refine, Replace) of animal research. researchgate.netaltasciences.com Techniques like dried blood spot (DBS) and volumetric absorptive microsampling (VAMS) allow for serial sampling from a single animal, reducing biological variability and the total number of animals required for a study. chromatographyonline.commdpi.com
The small sample volumes inherent in these techniques demand highly sensitive and robust bioanalytical methods. researchgate.net The use of a stable-labeled internal standard like this compound is critical for ensuring the accuracy and precision of quantification in these low-volume samples. neoteryx.com It corrects for potential matrix effects and inconsistencies in sample collection and processing, which can be more pronounced with micro-samples. altasciences.com
Table 2: Comparison of Conventional vs. Micro-Sampling in Preclinical Studies
| Feature | Conventional Sampling (Rat) | Micro-Sampling (e.g., VAMS) | Advantage of Micro-Sampling |
| Sample Volume | ~300 μL per time point researchgate.net | < 50 μL per time point altasciences.com | Less invasive, enables serial sampling. |
| Animal Use | Often requires satellite groups for different time points. chromatographyonline.com | Full pharmacokinetic profile from a single animal. chromatographyonline.com | Reduction in animal numbers and inter-animal variability. altasciences.com |
| Analytical Need | Standard LC-MS/MS | High-sensitivity LC-MS/MS | |
| Role of Internal Standard | Important for accuracy. | Critical for correcting variability in small volumes. neoteryx.com | Ensures data reliability despite sample size. |
The combination of advanced micro-sampling technology with robust LC-MS/MS methods using internal standards like this compound facilitates more ethical and efficient preclinical pharmacokinetic studies. chromatographyonline.com
Application of this compound in Drug-Drug Interaction Studies in Animal Models
Pentoxyverine has the potential to interact with other drugs, particularly sedatives. wikipedia.org Investigating these potential drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. Animal models are used to study how co-administered drugs affect the pharmacokinetics of Pentoxyverine. drugbank.com
In such studies, researchers would administer Pentoxyverine alone and in combination with a second drug to different groups of animals. Plasma samples are collected over time to determine key pharmacokinetic parameters like maximum concentration (Cmax) and area under the curve (AUC). This compound is essential as the internal standard in the LC-MS/MS analysis to ensure that any observed changes in Pentoxyverine concentrations are due to a genuine interaction and not analytical variability. mdpi.com This is particularly important if the co-administered drug or its metabolites interfere with the ionization or chromatography of Pentoxyverine.
For example, a study might investigate the interaction between Pentoxyverine and a known cytochrome P450 enzyme inhibitor. The accurate quantification enabled by this compound would clearly demonstrate if the inhibitor causes an increase in Pentoxyverine plasma levels, indicating a significant DDI. drugbank.com
Exploration of Unconventional Applications in Environmental Fate and Tracing Studies
Isotopically labeled compounds are powerful tools for tracing the fate of chemicals in the environment. iaea.org While radiolabeled compounds (e.g., using ¹⁴C) are traditionally used in environmental fate studies to track distribution, degradation, and transformation pathways, stable isotope-labeled compounds like this compound offer a non-radioactive alternative. battelle.orgsmithers.comcriver.com
The primary advantage of using labeled compounds is the ability to distinguish the test substance from pre-existing amounts of the same chemical in the environment and to perform mass balance calculations, accounting for all the applied substance. iaea.orgacs.org
Theoretically, this compound could be used to study the environmental fate of Pentoxyverine in soil or water systems. Researchers could introduce a known amount of Pentoxyverine and this compound into a microcosm (a small, controlled environmental system). By using LC-MS/MS to analyze samples over time, they could track the degradation rate of the parent compound and identify breakdown products. The stable isotope label allows for precise quantification and differentiation from any background contamination. smithers.com This application, while not a current mainstream use for a pharmaceutical standard like this compound, represents a potential future direction for research into the environmental impact of pharmaceuticals. iaea.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Pentoxyverine-d8 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key parameters include:
- Chromatographic separation : Optimize column chemistry (e.g., C18) and mobile phase (e.g., acetonitrile/ammonium formate) to resolve this compound from endogenous matrix components.
- Mass detection : Use multiple reaction monitoring (MRM) transitions specific to the deuterated compound to minimize isotopic interference .
- Validation : Follow FDA/EMA guidelines for linearity, accuracy, precision, and matrix effects, ensuring deuterium loss <5% during sample preparation .
Q. How should researchers integrate this compound into in vitro metabolic studies to assess enzyme kinetics?
- Methodological Answer :
- Tracer design : Use this compound as a stable isotope-labeled internal standard (SIL-IS) to normalize extraction efficiency and ionization variability in cytochrome P450 assays.
- Incubation conditions : Maintain physiologically relevant pH (7.4), temperature (37°C), and cofactor concentrations (e.g., NADPH) during liver microsome incubations.
- Quantification : Apply parallel reaction monitoring (PRM) to distinguish metabolite peaks from parent compounds, ensuring metabolic stability assessments account for deuterium isotope effects .
Q. What are the critical parameters for ensuring the stability of this compound in long-term storage?
- Methodological Answer :
- Storage conditions : Store lyophilized this compound at -80°C in amber vials to prevent photodegradation. For solution-based storage, use inert solvents (e.g., DMSO) with moisture-free environments.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS to establish shelf-life. Include freeze-thaw cycle assessments (≥3 cycles) for biological matrix compatibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?
- Methodological Answer :
- Isotopic interference analysis : Perform high-resolution MS (HRMS) to detect unintended deuterium exchange or adduct formation in biological samples.
- Cross-validation : Compare data against non-deuterated analogs or alternative IS (e.g., structural analogs) to identify systematic biases.
- Statistical correction : Apply regression models (e.g., weighted least squares) to adjust for batch-specific variability in deuterium retention .
Q. What strategies are effective in optimizing the synthetic yield of this compound while maintaining isotopic purity?
- Methodological Answer :
- Deuterium incorporation : Use deuterated reagents (e.g., D2O, CD3OD) in multi-step synthesis, monitored via nuclear magnetic resonance (NMR) spectroscopy to confirm ≥98% isotopic enrichment.
- Purification : Employ preparative HPLC with chiral columns to separate enantiomers, followed by lyophilization under argon to prevent proton exchange.
- Quality control : Validate isotopic purity using isotope ratio mass spectrometry (IRMS) and assess synthetic byproducts via high-performance thin-layer chromatography (HPTLC) .
Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetic profiles observed with this compound?
- Methodological Answer :
- Model selection : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in absorption/distribution phases.
- Compartmental analysis : Apply a two-compartment model with first-order elimination to describe saturation kinetics, validated via Akaike information criterion (AIC).
- Bootstrap validation : Perform 1,000 iterations to confirm parameter robustness, especially for small sample sizes .
Literature Review and Reproducibility
Q. How can researchers systematically evaluate conflicting reports on this compound’s metabolic pathways?
- Methodological Answer :
- Source triangulation : Cross-reference primary literature from PubMed, Scopus, and Web of Science, prioritizing studies with detailed experimental protocols (e.g., enzyme sources, incubation times).
- Meta-analysis : Use random-effects models to pool data on metabolite formation rates, adjusting for covariates like assay pH and temperature.
- Reproducibility testing : Replicate key studies using standardized materials (e.g., pooled human liver microsomes) and report deviations via the ARRIVE guidelines .
Q. What frameworks ensure rigorous experimental design when studying this compound’s receptor-binding kinetics?
- Methodological Answer :
- PICO framework : Define Population (e.g., recombinant receptors), Intervention (concentration ranges), Comparison (non-deuterated controls), and Outcomes (Kd, Bmax).
- FINER criteria : Ensure feasibility (equipment access), novelty (unexplored binding sites), and relevance (therapeutic implications for cough suppression).
- Blinding : Implement double-blinding in data analysis to reduce observer bias during scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
